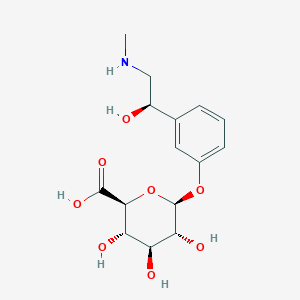

Phenylephrin-D-glucuronid

Übersicht

Beschreibung

Phenylephrine-D-glucuronide is a compound with the molecular formula C15H21NO8 . It is a metabolite of the α1A-adrenergic receptor agonist phenylephrine . The compound is synthesized by the metabolism of the parent compound, phenylephrine, by UDP-glucuronosyltransferases (UGTs) into hydrophilic and negatively charged glucuronides .

Synthesis Analysis

Glucuronidation is a well-recognized phase II metabolic pathway for a variety of chemicals including drugs and endogenous substances . The process of glucuronidation involves the metabolism of the parent compound by UDP-glucuronosyltransferases (UGTs) into hydrophilic and negatively charged glucuronides . This process is driven by the twin forces of UGT enzyme present in the cellular endothelial reticulum and efflux transporters present on the cell surface .

Molecular Structure Analysis

The molecular weight of Phenylephrine-D-glucuronide is 343.33 g/mol . The IUPAC name for the compound is (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenoxy]oxane-2-carboxylic acid . The compound has a complex structure with multiple hydroxyl groups, a carboxylic acid group, and an amine group .

Chemical Reactions Analysis

Glucuronidation significantly impacts the physiological properties of the flavonoid such as its solubility (increased), bioactivity (decreased or in some case increased), bioavailability (usually increased), and inter- and intra-cellular transport as well as excretion (usually increased) .

Physical and Chemical Properties Analysis

Phenylephrine-D-glucuronide has a molecular weight of 343.33 g/mol . It has a complex structure with multiple hydroxyl groups, a carboxylic acid group, and an amine group . The compound is hydrophilic due to the presence of these polar groups .

Wissenschaftliche Forschungsanwendungen

Krebsrisiko-Vorwarnung

Phenyl-beta-D-glucuronid, das strukturell dem Phenylephrin-D-glucuronid ähnelt, wurde in der induzierten Volatolomics verwendet, einem vielversprechenden Ansatz zur Vorwarnung des Krebsrisikos . Es zeigt eine zufriedenstellende Biokompatibilität und wird unter dem Einfluss der in der Mikroumgebung des Tumors stark angereicherten Beta-Glucuronidase zu flüchtigem Phenol metabolisiert . Dieser Prozess kann verwendet werden, um verschiedene Tumorrisiken mit hoher Genauigkeit vorherzusagen .

Pharmakokinetik und First-Pass-Metabolismus

Phenylephrin, eine Verbindung, die mit this compound verwandt ist, wurde auf seine pharmakokinetische Disposition und seinen First-Pass-Metabolismus untersucht . Die Disposition von Phenylephrin wird durch einen ausgeprägten präsystemischen Metabolismus über Sulfatkonjugation, die Beteiligung von nicht-Cytochrom-P450-vermittelten, ubiquitär vorhandenen Monoaminoxidase-(MAO)-Enzymen und eine signifikante renale Ausscheidung sowohl von Phase-1- als auch von Phase-2-Metaboliten von Phenylephrin gesteuert . Diese Informationen können hilfreich sein, um den Metabolismus und die Ausscheidung ähnlicher Verbindungen wie this compound zu verstehen.

Wirkmechanismus

Target of Action

Phenylephrine-D-glucuronide is a metabolite of Phenylephrine, which primarily targets the alpha-1 adrenergic receptors . These receptors play a crucial role in the regulation of blood pressure and pupil dilation .

Mode of Action

As an alpha-1 adrenergic receptor agonist, Phenylephrine-D-glucuronide interacts with these receptors to mediate vasoconstriction and mydriasis . This interaction results in the constriction of both arteries and veins, leading to an increase in blood pressure . It also causes the dilation of pupils .

Biochemical Pathways

The disposition of Phenylephrine-D-glucuronide is governed by extensive presystemic metabolism via sulfate conjugation . This involves non-cytochrome P450-mediated, ubiquitously present monoamine oxidase (MAO) enzymes . The metabolism results in significant renal excretion of both phase 1 and phase 2 metabolites of Phenylephrine .

Pharmacokinetics

Phenylephrine-D-glucuronide, like Phenylephrine, is rapidly absorbed with median times to maximum plasma concentrations ranging from 0.33 to 0.5 hours . Due to its short half-life, it needs to be dosed more frequently to sustain its pharmacological effects in humans . The bioavailability of Phenylephrine is about 38% through the gastrointestinal tract .

Result of Action

The molecular and cellular effects of Phenylephrine-D-glucuronide’s action include an increase in blood pressure due to vasoconstriction , and dilation of pupils . These effects are a direct result of its interaction with the alpha-1 adrenergic receptors .

Action Environment

The action, efficacy, and stability of Phenylephrine-D-glucuronide can be influenced by various environmental factors. For instance, the presence of monoamine oxidase enzymes significantly impacts its metabolism . Additionally, the structural similarities of Phenylephrine to some known flavonoids suggest a potential role of biliary mechanisms in the overall disposition of Phenylephrine-D-glucuronide . This could imply that factors affecting biliary function might also influence the action of Phenylephrine-D-glucuronide .

Zukünftige Richtungen

While specific future directions for Phenylephrine-D-glucuronide are not mentioned in the available literature, the study and understanding of glucuronidation and its impact on drug metabolism continue to be an active area of research . This includes the study of the role of UGT enzymes and efflux transporters in the metabolism and elimination of drugs .

Biochemische Analyse

Biochemical Properties

Phenylephrine-D-glucuronide plays a significant role in biochemical reactions, primarily as a metabolite of phenylephrine. It interacts with various enzymes, proteins, and other biomolecules. The primary enzyme involved in its formation is UDP-glucuronosyltransferase, which catalyzes the conjugation of phenylephrine with glucuronic acid. This interaction is crucial for the detoxification and excretion of phenylephrine from the body. Additionally, Phenylephrine-D-glucuronide may interact with transport proteins that facilitate its movement across cellular membranes .

Cellular Effects

Phenylephrine-D-glucuronide influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound may modulate the activity of specific signaling pathways, such as those involving adrenergic receptors, which are known to be targeted by phenylephrine. This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting overall cell function .

Molecular Mechanism

The molecular mechanism of Phenylephrine-D-glucuronide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific receptors or enzymes, leading to either inhibition or activation of their functions. These interactions can result in downstream effects on gene expression, ultimately influencing cellular processes. For example, Phenylephrine-D-glucuronide may inhibit certain enzymes involved in metabolic pathways, thereby altering the metabolic flux .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Phenylephrine-D-glucuronide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Phenylephrine-D-glucuronide is relatively stable under physiological conditions, but it may undergo degradation over extended periods. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Phenylephrine-D-glucuronide vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, Phenylephrine-D-glucuronide may cause toxic or adverse effects, including disruptions in normal cellular processes and potential organ damage .

Metabolic Pathways

Phenylephrine-D-glucuronide is involved in several metabolic pathways. The primary pathway is glucuronidation, catalyzed by UDP-glucuronosyltransferase. This pathway is essential for the detoxification and excretion of phenylephrine. Additionally, Phenylephrine-D-glucuronide may interact with other enzymes and cofactors involved in metabolic processes, influencing the overall metabolic flux and levels of metabolites .

Transport and Distribution

The transport and distribution of Phenylephrine-D-glucuronide within cells and tissues are facilitated by specific transporters and binding proteins. These proteins help in the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of Phenylephrine-D-glucuronide can affect its accumulation and activity within tissues, influencing its overall physiological effects .

Subcellular Localization

Phenylephrine-D-glucuronide exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the endoplasmic reticulum or lysosomes, where it can interact with specific enzymes or proteins, influencing its biochemical properties and cellular effects .

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenoxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO8/c1-16-6-9(17)7-3-2-4-8(5-7)23-15-12(20)10(18)11(19)13(24-15)14(21)22/h2-5,9-13,15-20H,6H2,1H3,(H,21,22)/t9-,10-,11-,12+,13-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMVJUYDQYGHJIC-QBOXMOKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H](C1=CC(=CC=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

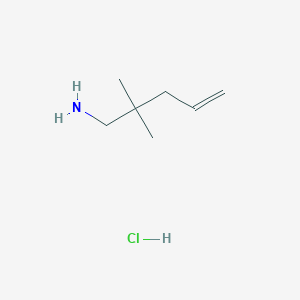

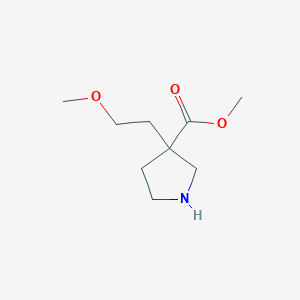

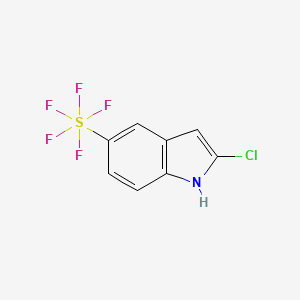

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]acetic acid](/img/structure/B1469720.png)

![4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B1469721.png)

![2-(Piperazin-1-ylmethyl)pyrazolo[1,5-a]pyridine](/img/structure/B1469723.png)

![1-{3-[(Methylamino)methyl]pyrrolidin-1-yl}ethan-1-one hydrochloride](/img/structure/B1469725.png)

![1-[(5-Cyclopropylisoxazol-4-yl)carbonyl]piperazine](/img/structure/B1469729.png)